2-Methylquinazolin-4(3H)-one hydrochloride
Overview
Description
2-Methylquinazolin-4(3H)-one is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It is a light yellow crystalline solid that is soluble in water . The heterocyclic nitrogen compounds, especially quinazolinone derivatives, play a vital role in many biological processes and as synthetic drugs .
Synthesis Analysis
The synthesis of 2-Methylquinazolin-4(3H)-one has been achieved through various methods. One approach involves the synthesis of new title compounds from benzoxazin-4-ones . Another method involves a copper-mediated tandem C(sp2)–H amination to provide quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .Molecular Structure Analysis
Quinazoline, the parent compound of 2-Methylquinazolin-4(3H)-one, is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinazolin-4(3H)-one have been studied. For instance, an iodine promoted tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones was developed to yield imidazo[1,5-a]quinazolin-5(4H)-ones via dual C(sp3)–H amination under metal-free conditions in a greener way using molecular oxygen as a terminal oxidant .Physical And Chemical Properties Analysis
Quinazoline, the parent compound of 2-Methylquinazolin-4(3H)-one, is a light yellow crystalline solid that is soluble in water . More specific physical and chemical properties of 2-Methylquinazolin-4(3H)-one are not mentioned in the retrieved papers.Scientific Research Applications
Corrosion Inhibition
2-Methylquinazolin-4(3H)-one derivatives have been explored for their potential in corrosion inhibition. Studies have shown that these compounds, including 3-amino-2-methylquinazolin-4(3H)-one, demonstrate significant efficiency in inhibiting corrosion on mild steel in acidic environments (Kadhim et al., 2017). Further research using derivatives like 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one and others also indicates their effectiveness as corrosion inhibitors, with efficiency increasing with concentration (Errahmany et al., 2020).
Anti-inflammatory and Antimicrobial Activities
Novel 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for anti-inflammatory and antimicrobial activities. Some derivatives displayed promising inhibitory activities against TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions (Keche & Kamble, 2014). In another study, these derivatives demonstrated antimicrobial activity against selected pathogenic bacteria and fungi (Savaliya, 2022).
Anticancer Research
2-Methylquinazolin-4(3H)-one compounds have been identified as intermediates in the synthesis of drugs used in treating colon and rectal cancers (Zheng-you, 2010). Furthermore, novel derivatives have shown promising anticancer activities, such as inhibiting tumor growth and demonstrating high antiproliferative activity in various cancer cell lines (Cui et al., 2017).
Anti-tuberculosis Agents
Derivatives of 2-methylquinazolin-4(3H)-one have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Certain compounds displayed potent anti-tuberculosis activity, suggesting their potential as leads in developing new anti-tuberculosis drugs (Panneerselvam et al., 2016).
Antidiabetic Research
New 3-(2-substituted)-4-(oxothiazolidin-3-yl)-2-methylquinazolin-4(3H)-ones were synthesized and tested for antidiabetic activity. Some compounds demonstrated significant activity, suggesting potential applications in diabetes management (Jangam & Wankhede, 2019).
properties
IUPAC Name |
2-methyl-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGDKONPZSFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856762 | |
Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinazolin-4(3H)-one hydrochloride | |
CAS RN |
29378-39-0 | |
Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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